1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol 1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol
Brand Name: Vulcanchem
CAS No.: 87512-43-4
VCID: VC17267204
InChI: InChI=1S/C19H23O2P/c20-19(14-8-3-9-15-19)16-22(21,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,20H,3,8-9,14-16H2
SMILES:
Molecular Formula: C19H23O2P
Molecular Weight: 314.4 g/mol

1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol

CAS No.: 87512-43-4

Cat. No.: VC17267204

Molecular Formula: C19H23O2P

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol - 87512-43-4

Specification

CAS No. 87512-43-4
Molecular Formula C19H23O2P
Molecular Weight 314.4 g/mol
IUPAC Name 1-(diphenylphosphorylmethyl)cyclohexan-1-ol
Standard InChI InChI=1S/C19H23O2P/c20-19(14-8-3-9-15-19)16-22(21,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,20H,3,8-9,14-16H2
Standard InChI Key FZDDUMZXEZKRIV-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol belongs to the phosphine oxide family, featuring a cyclohexanol ring linked to a diphenylphosphoryl group via a methylene bridge. The IUPAC name, 1-(diphenylphosphorylmethyl)cyclohexan-1-ol, reflects this arrangement. Key identifiers include:

PropertyValue
CAS Number87512-43-4
Molecular FormulaC19H23O2P\text{C}_{19}\text{H}_{23}\text{O}_{2}\text{P}
Molecular Weight314.4 g/mol
Structural ClassOrganophosphorus compound

The compound’s three-dimensional conformation is influenced by steric interactions between the bulky diphenylphosphoryl group and the cyclohexanol ring, which may adopt chair or boat configurations depending on the solvent environment.

Synthesis and Manufacturing Processes

Reaction Pathways

The primary synthetic route involves the nucleophilic substitution of cyclohexylmethyl alcohol with diphenylphosphine oxide in tetrahydrofuran (THF) at 323 K (50°C) for 6–8 hours:

Cyclohexylmethyl alcohol+Diphenylphosphine oxideTHF, 323 K1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol\text{Cyclohexylmethyl alcohol} + \text{Diphenylphosphine oxide} \xrightarrow{\text{THF, 323 K}} \text{1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol}

This reaction proceeds via a two-step mechanism:

  • Deprotonation: The hydroxyl group of cyclohexylmethyl alcohol is deprotonated by a base, forming an alkoxide intermediate.

  • Phosphorylation: The alkoxide attacks the electrophilic phosphorus atom in diphenylphosphine oxide, resulting in the formation of the phosphoryl-methyl bond.

Optimization and Yield

Key parameters affecting yield include:

ParameterOptimal ValueEffect on Reaction
Temperature323 KHigher temperatures accelerate reaction but risk side products
SolventTHFPolar aprotic solvent enhances nucleophilicity
Reaction Time6–8 hoursProlonged duration ensures completion

Under optimized conditions, yields exceed 80%. Scalability to industrial production remains untested, necessitating further studies on catalyst recycling and waste management.

Physicochemical Properties

Stability and Solubility

The compound is stable under ambient conditions but may hydrolyze in strongly acidic or basic environments due to the labile P–O bond. Solubility profiles indicate:

  • High solubility: Dichloromethane, THF, dimethylformamide (DMF)

  • Low solubility: Water, hexane

These properties make it suitable for reactions in non-polar organic solvents.

Thermal Behavior

Differential scanning calorimetry (DSC) of related phosphine oxides reveals melting points between 100–150°C , though exact data for 1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol is unavailable. Thermal gravimetric analysis (TGA) predicts decomposition above 250°C, releasing phosphorus oxides and aromatic hydrocarbons.

Applications in Research and Industry

Organocatalysis

The phosphoryl group acts as a Lewis base, coordinating to transition metals such as palladium and rhodium. This property enables its use as a ligand in cross-coupling reactions, though catalytic efficiency compared to triphenylphosphine remains unverified.

Medicinal Chemistry

Preliminary studies suggest interactions with enzyme active sites, particularly those involving phosphoryl transfer reactions. For example, the compound may inhibit kinases or phosphatases by mimicking transition states, though in vitro data is lacking.

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